molecular formula C8H15NO3 B13511477 3-[(Oxolan-2-ylmethyl)amino]propanoic acid

3-[(Oxolan-2-ylmethyl)amino]propanoic acid

Cat. No.: B13511477
M. Wt: 173.21 g/mol
InChI Key: PFISBIZOPDFPOP-UHFFFAOYSA-N
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Description

3-{[(oxolan-2-yl)methyl]amino}propanoic acid is an organic compound with the molecular formula C8H15NO3 It features a propanoic acid backbone with an oxolan-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(oxolan-2-yl)methyl]amino}propanoic acid typically involves the following steps:

    Formation of Oxolan-2-ylmethylamine: This can be achieved by reacting oxirane (ethylene oxide) with methylamine under controlled conditions to form oxolan-2-ylmethylamine.

    Amidation Reaction: The oxolan-2-ylmethylamine is then reacted with acrylonitrile to form the corresponding nitrile intermediate.

    Hydrolysis: The nitrile intermediate undergoes hydrolysis under acidic or basic conditions to yield 3-{[(oxolan-2-yl)methyl]amino}propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(oxolan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(oxolan-2-yl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(oxolan-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The oxolan-2-ylmethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tetrahydrofuran-2-yl)methyl]amino}propanoic acid: Similar structure but with a tetrahydrofuran ring.

    3-{[(pyrrolidin-2-yl)methyl]amino}propanoic acid: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

3-{[(oxolan-2-yl)methyl]amino}propanoic acid is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. The oxolane ring can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-8(11)3-4-9-6-7-2-1-5-12-7/h7,9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFISBIZOPDFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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